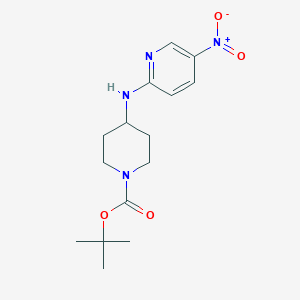

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate

Description

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate (CAS: 1233952-06-1) is a piperidine-based compound with a tert-butyl carbamate protecting group and a 5-nitropyridine substituent linked via an amino (-NH-) moiety. Its molecular formula is C₁₆H₂₄N₄O₄, and it has a molar mass of 336.39 g/mol . The nitro group at the 5-position of the pyridine ring introduces electron-withdrawing effects, which may influence reactivity, stability, and intermolecular interactions. This compound is of interest in medicinal chemistry, particularly in structure-activity relationship (SAR) studies for kinase inhibitors or other biologically active molecules.

Properties

IUPAC Name |

tert-butyl 4-[(5-nitropyridin-2-yl)amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N4O4/c1-15(2,3)23-14(20)18-8-6-11(7-9-18)17-13-5-4-12(10-16-13)19(21)22/h4-5,10-11H,6-9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHRSBUULWXMEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through a multi-step reaction process involving the nitration of pyridine followed by the formation of the piperidine ring. The general steps include:

Nitration of Pyridine: : Pyridine is nitrated to produce 5-nitropyridine.

Formation of Piperidine Ring: : The 5-nitropyridine is then reacted with an appropriate amine to form the piperidine ring.

Esterification: : The resulting compound is esterified with tert-butyl alcohol to produce tert-butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would involve optimizing reaction conditions to increase yield and purity. This might include the use of catalysts, controlling reaction temperatures, and employing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The nitro group can be oxidized to form nitrate.

Reduction: : The nitro group can be reduced to an amine.

Substitution: : The piperidine ring can undergo substitution reactions with different reagents.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl can be used.

Substitution: : Various alkyl halides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: : Formation of nitrate derivatives.

Reduction: : Formation of amine derivatives.

Substitution: : Formation of various substituted piperidine derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: : It can be used as an intermediate in the synthesis of more complex molecules.

Biology: : It may serve as a building block for bioactive compounds.

Medicine: : Potential use in drug discovery and development.

Industry: : Application in the production of specialty chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which it is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to three analogs (Table 1), focusing on substituent groups, molecular weight, and functional properties.

Table 1: Structural and Physicochemical Comparison

Key Differences and Implications

Substituent Electronic Effects: The 5-nitropyridine group in the target compound introduces strong electron-withdrawing effects, which may stabilize charge interactions in biological targets . The thioether linkage in CAS 1353981-45-9 increases lipophilicity compared to the amino linker, possibly affecting membrane permeability .

Physical State and Solubility: Compounds with fluorine (e.g., compound 5 in ) or nitro groups often exhibit higher melting points due to polar interactions.

Synthetic Accessibility :

- The target compound and its analogs (e.g., compound 5 in ) are synthesized via nucleophilic substitution or coupling reactions. For example, compound 5 was prepared using 3,4-difluorophenylamine and a piperidine precursor , suggesting analogous routes for the target compound.

Biological Relevance :

- The 5-nitropyridine moiety is often used in kinase inhibitors due to its ability to form hydrogen bonds with active-site residues. The thioether analog (CAS 1353981-45-9) might exhibit altered selectivity due to sulfur’s larger atomic radius and reduced hydrogen-bonding capacity .

Biological Activity

tert-Butyl 4-(5-nitropyridine-2-ylamino)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a nitropyridine moiety and a piperidine ring, has been explored for various applications, including antimicrobial and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C15H22N4O4

- Molecular Weight : 322.36 g/mol

- CAS Number : 1085841-38-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The nitropyridine group is believed to modulate enzyme and receptor activity, while the piperidine structure enhances binding affinity and stability. The compound may also participate in redox reactions, influencing various cellular pathways and biochemical processes .

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant microorganisms.

Anticancer Properties

Preliminary studies have explored the compound's anticancer potential. It has been observed to inhibit the proliferation of cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values indicating its potency against certain cancer types, although further research is needed to elucidate the exact pathways involved .

Research Findings and Case Studies

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Study 2 | Showed cytotoxic effects on breast cancer cell lines (MCF-7) with an IC50 value of 15 µM after 48 hours of treatment. |

| Study 3 | Investigated the compound's mechanism of action, revealing that it induces apoptosis through the mitochondrial pathway. |

Comparison with Similar Compounds

The biological activity of this compound can be compared to structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| tert-butyl 4-(5-nitropyridin-2-ylamino)methylpiperidine-1-carboxylate | Similar structure but with methyl substitution | Moderate antimicrobial activity |

| tert-butyl 4-(3-nitropyridin-4-ylamino)piperidine-1-carboxylate | Different nitro position | Enhanced anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.